2,5-Dichloro-4-hydroxybenzaldehyde
Description
Contextual Significance of Halogenated Phenolic Aldehydes in Organic Chemistry
Phenolic aldehydes are derivatives of phenol (B47542) that can be found in natural sources such as wines and cognacs. wikipedia.org The introduction of halogen atoms onto the aromatic ring of phenolic aldehydes, a process known as halogenation, significantly modifies their chemical and physical properties. libretexts.orgwikipedia.org Halogens are electronegative and their presence on the benzene (B151609) ring influences the electron density distribution, which in turn affects the reactivity of the aldehyde and hydroxyl groups, as well as the regioselectivity of further substitution reactions. libretexts.orgacs.org
The carbon-halogen bond can participate in various coupling reactions, making halogenated phenolic aldehydes valuable precursors for the synthesis of more complex molecules. researchgate.net The substitution pattern of halogens on the aromatic ring is crucial, as different isomers can exhibit distinct reactivity and properties. Generally, the halogenation of phenols is a facile reaction that can lead to poly-substituted products. wikipedia.org In the context of aldehydes, halogenation can occur at the α-carbon to the carbonyl group or on the aromatic ring, depending on the reaction conditions. libretexts.orglibretexts.org The presence of halogens can also impart specific biological activities or serve as a handle for creating new chemical entities, making these compounds important in industrial and medicinal chemistry. google.comnoaa.gov
Academic Relevance and Research Gaps Pertaining to 2,5-Dichloro-4-hydroxybenzaldehyde
This compound is a specific isomer within the family of halogenated phenolic aldehydes. Its structure consists of a benzaldehyde (B42025) core with chlorine atoms at positions 2 and 5, and a hydroxyl group at position 4.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₄Cl₂O₂ nist.govsigmaaldrich.com |
| Molecular Weight | 191.01 g/mol nist.govsigmaaldrich.com |
| Appearance | Solid sigmaaldrich.com |
| IUPAC Name | This compound nist.gov |
| InChI Key | BUJHRHRKNMSZAW-UHFFFAOYSA-N nist.govsigmaaldrich.com |
While substituted hydroxybenzaldehydes are a subject of broad research interest chemicalbook.comnih.govnih.gov, a significant portion of the available literature focuses on compounds like vanillin (B372448) (3-methoxy-4-hydroxybenzaldehyde) or other commercially important derivatives. google.comgoogle.com Similarly, processes for producing various substituted 4-hydroxybenzaldehydes, including 3,5-dichloro-4-hydroxybenzaldehyde (B186874), have been patented, highlighting their industrial relevance. google.com
However, there appears to be a notable research gap concerning the specific isomer this compound. Detailed studies on its synthesis, comprehensive spectroscopic analysis, crystal structure, and specific applications are not widely reported in academic literature. Its primary availability seems to be as a building block for early-stage discovery research. sigmaaldrich.com The unique substitution pattern, with chlorine atoms flanking the aldehyde group and ortho to the hydroxyl group, suggests it may possess distinct electronic and steric properties compared to other isomers like 2-chloro-4-hydroxybenzaldehyde (B147074) nih.gov or 3,5-dichloro-4-hydroxybenzaldehyde. google.com The exploration of its reactivity in advanced organic synthesis, its potential as a precursor for novel materials or biologically active compounds, and a deeper understanding of its fundamental chemical properties remain areas ripe for academic investigation.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 2-Chloro-4-hydroxybenzaldehyde |
| 3,5-Dichloro-4-hydroxybenzaldehyde |
| 3-methoxy-4-hydroxybenzaldehyde (Vanillin) |
| 4-Hydroxybenzaldehyde (B117250) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dichloro-4-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJHRHRKNMSZAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)O)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501295966 | |
| Record name | 2,5-Dichloro-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501295966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27164-10-9 | |
| Record name | 2,5-Dichloro-4-hydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27164-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dichloro-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501295966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,5 Dichloro 4 Hydroxybenzaldehyde and Its Analogs
Strategies for Selective Halogenation on the Aromatic Ring
The introduction of halogen atoms onto an aromatic ring is a important step in the synthesis of 2,5-dichloro-4-hydroxybenzaldehyde. This process, known as electrophilic aromatic halogenation, is a well-established organic reaction. wikipedia.org For aromatic compounds like benzene (B151609), a Lewis acid catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) is typically required to activate the halogen. numberanalytics.comlibretexts.org However, phenols are highly activated substrates and can often be halogenated without a catalyst. wikipedia.org
The reactivity of phenols towards halogenation is enhanced in polar solvents and under basic conditions due to the formation of the more electron-rich phenoxide ion. wikipedia.org The choice of solvent and reaction conditions can influence the regioselectivity of the halogenation, determining the position of the halogen atoms on the aromatic ring. wikipedia.orgnumberanalytics.com While methods exist for fluorination and iodination, they can lead to mixtures of isomers and polyhalogenated products, making separation challenging. wikipedia.org
The synthesis of 2,5-dichlorophenol (B122974), a precursor for the target molecule, can be achieved through the chlorination of phenol (B47542). ontosight.ai This reaction can yield up to 80% of the desired product depending on the reaction conditions. ontosight.ai
Functional Group Transformations to Introduce Aldehyde and Hydroxyl Moieties
Several named reactions are employed to introduce aldehyde and hydroxyl groups onto the dichlorinated aromatic ring. These functional group transformations are essential for constructing the final this compound molecule.
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols. allen.inbyjus.comwikipedia.org In this reaction, a phenol is treated with chloroform (B151607) in a basic solution, leading to the introduction of an aldehyde group (-CHO) at the position ortho to the hydroxyl group. byjus.comwikipedia.org The reaction proceeds through the in-situ generation of dichlorocarbene (B158193) (:CCl₂), which acts as the electrophile. allen.inwikipedia.org While effective for many hydroxy-aromatic compounds, including naphthols, it may not be suitable for substrates with functional groups that can react with dichlorocarbene, such as alkenes and amines. wikipedia.org
The Vilsmeier-Haack reaction is another important formylation method. chemistrysteps.comwikipedia.orgnumberanalytics.com It utilizes a Vilsmeier reagent, typically formed from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto an electron-rich aromatic ring. wikipedia.orgnumberanalytics.com This reaction is particularly effective for phenols and anilines. wikipedia.org The Vilsmeier reagent is a weaker electrophile than those used in Friedel-Crafts acylation, which is why it is suitable for activated aromatic compounds. chemistrysteps.com
The Gattermann reaction provides an alternative route to aromatic aldehydes using hydrogen cyanide and a Lewis acid catalyst. wikipedia.org A variation, the Gattermann-Koch reaction , employs carbon monoxide and hydrochloric acid. wikipedia.org
Hydroxylation, the introduction of a hydroxyl group, can be achieved through various methods. One approach involves the Baeyer-Villiger oxidation of a corresponding ketone, followed by hydrolysis. For instance, 2,5-dichloroacetophenone can be oxidized to 2,5-dichlorophenyl acetate, which is then hydrolyzed to 2,5-dichlorophenol. google.com Another method is the hydrolysis of a diazonium salt, which can be prepared from the corresponding aniline (B41778) derivative. orgsyn.org
The table below summarizes some key functional group transformations used in the synthesis of hydroxybenzaldehydes.
| Reaction Name | Reagents | Purpose | Key Intermediate |
| Reimer-Tiemann Reaction | Chloroform, strong base | Ortho-formylation of phenols | Dichlorocarbene (:CCl₂) allen.inwikipedia.org |
| Vilsmeier-Haack Reaction | DMF, POCl₃ | Formylation of electron-rich aromatics | Chloroiminium ion (Vilsmeier reagent) chemistrysteps.comwikipedia.org |
| Gattermann Reaction | HCN, Lewis acid | Formylation of aromatic compounds | - |
| Gattermann-Koch Reaction | CO, HCl, Lewis acid | Formylation of aromatic compounds | - |
| Baeyer-Villiger Oxidation | Peroxide, catalyst | Oxidation of a ketone to an ester | - |
Comparative Analysis of Synthetic Routes for Dichlorinated Hydroxybenzaldehydes
The synthesis of dichlorinated hydroxybenzaldehydes, such as this compound, can be approached through different strategic sequences of halogenation and functional group transformations.
One common route starts with the halogenation of a phenol, followed by formylation. For example, phenol can be chlorinated to produce 2,5-dichlorophenol. ontosight.ai This intermediate can then be formylated using methods like the Reimer-Tiemann or Vilsmeier-Haack reaction to introduce the aldehyde group.
Alternatively, one could start with a hydroxybenzaldehyde and perform a selective dichlorination. However, the directing effects of the existing hydroxyl and aldehyde groups would need to be carefully considered to achieve the desired 2,5-dichloro substitution pattern.
Another strategy involves starting with a dichlorinated aromatic compound and introducing the hydroxyl and aldehyde functionalities. For instance, p-dichlorobenzene can be acylated to 2,5-dichloroacetophenone, which is then converted to 2,5-dichlorophenol through Baeyer-Villiger oxidation and hydrolysis. google.com The phenol can then be formylated.
The table below provides a comparison of different synthetic approaches.
| Starting Material | Key Steps | Advantages | Disadvantages |
| Phenol | 1. Dichlorination 2. Formylation | Readily available starting material. | Potential for isomer formation during chlorination. |
| p-Dichlorobenzene | 1. Acylation 2. Baeyer-Villiger Oxidation 3. Hydrolysis 4. Formylation | Good control over the position of the chlorine atoms. | Longer synthetic route. |
| 4-Hydroxybenzaldehyde (B117250) | 1. Dichlorination | Shorter route. | Difficult to control the regioselectivity of chlorination. |
Catalytic Approaches in the Synthesis of Hydroxybenzaldehyde Derivatives
In halogenation reactions , Lewis acids like FeCl₃ and AlCl₃ are often used as catalysts to activate the halogen and generate a stronger electrophile. numberanalytics.comlibretexts.org This is particularly important for less reactive aromatic substrates.
Formylation reactions also benefit from catalysis. In the Gattermann and Gattermann-Koch reactions, Lewis acids are essential. wikipedia.org More recently, catalytic methods for formylation have been developed to improve upon traditional stoichiometric methods. tandfonline.com For example, the ortho-formylation of phenols can be achieved with high yields using a catalytic system of MgCl₂, triethylamine, and paraformaldehyde. orgsyn.org
The oxidation of cresols to hydroxybenzaldehydes is another area where catalysis is heavily employed. The liquid-phase oxidation of p-cresol (B1678582) to p-hydroxybenzaldehyde can be achieved with high selectivity using a cobalt oxide (Co₃O₄) catalyst. acs.org Similarly, a CuMn-oxide supported on carbon has been shown to be a highly effective heterogeneous catalyst for the oxidation of p-cresol with molecular oxygen, achieving high conversion and selectivity. dicp.ac.cn A patented process also describes the selective oxidation of phenolic compounds using a catalytic mass based on carbon black. google.com
The development of new and improved catalytic systems continues to be an active area of research, with a focus on developing more efficient, selective, and environmentally friendly methods for the synthesis of hydroxybenzaldehyde derivatives. tandfonline.comrsc.org
Chemical Reactivity and Derivatization Research of 2,5 Dichloro 4 Hydroxybenzaldehyde
Electrophilic Aromatic Substitution Pathways
The benzene (B151609) ring of 2,5-dichloro-4-hydroxybenzaldehyde is substituted with two deactivating groups (the two chlorine atoms and the aldehyde) and one activating group (the hydroxyl group). In electrophilic aromatic substitution reactions, the directing effects of these substituents determine the position of incoming electrophiles.
The hydroxyl group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. libretexts.orgmasterorganicchemistry.comunizin.org Conversely, the aldehyde group is a deactivating group and a meta-director because of its electron-withdrawing nature. masterorganicchemistry.comunizin.org The chlorine atoms are also deactivating due to their inductive effect, but they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. libretexts.org
Table 1: Predicted Directing Effects of Substituents on this compound for Electrophilic Aromatic Substitution
| Substituent | Position | Activating/Deactivating | Directing Effect |
| -OH | C4 | Activating | ortho, para |
| -Cl | C2, C5 | Deactivating | ortho, para |
| -CHO | C1 | Deactivating | meta |
Nucleophilic Addition Reactions of the Aldehyde Carbonyl Group
The aldehyde group in this compound is a key site for nucleophilic addition reactions. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles.
A classic example of this reactivity is the Grignard reaction . Treatment of this compound with a Grignard reagent (R-MgX) would be expected to yield a secondary alcohol after an acidic workup. pressbooks.pubyoutube.comyoutube.com The nucleophilic alkyl or aryl group from the Grignard reagent attacks the carbonyl carbon, and subsequent protonation of the resulting alkoxide gives the alcohol product. pressbooks.pubyoutube.comyoutube.com
Another important nucleophilic addition is the Wittig reaction , which is a powerful method for alkene synthesis. libretexts.orglumenlearning.commasterorganicchemistry.com Reaction of this compound with a phosphorus ylide (a Wittig reagent) would lead to the formation of a substituted styrene (B11656) derivative, with the aldehyde oxygen being replaced by the alkylidene group of the ylide. libretexts.orglumenlearning.commasterorganicchemistry.com
The formation of cyanohydrins is another characteristic reaction of aldehydes. youtube.comyoutube.comyoutube.comgoogle.comlibretexts.org The addition of hydrogen cyanide (HCN) across the carbonyl double bond, typically catalyzed by a base, would yield 2,5-dichloro-4-hydroxy-α-hydroxyphenylacetonitrile. youtube.comyoutube.comyoutube.comgoogle.comlibretexts.org This reaction is reversible and provides a route to α-hydroxy acids and β-amino alcohols. youtube.comlibretexts.org
Table 2: Expected Products from Nucleophilic Addition Reactions of this compound
| Reaction | Reagent(s) | Expected Product |
| Grignard Reaction | 1. R-MgX2. H₃O⁺ | 1-(2,5-Dichloro-4-hydroxyphenyl)-1-alkanol/arylmethanol |
| Wittig Reaction | Ph₃P=CHR | 1-(2,5-Dichloro-4-hydroxyphenyl)-2-substituted-ethene |
| Cyanohydrin Formation | HCN, base | 2,5-Dichloro-4-hydroxy-α-hydroxyphenylacetonitrile |
Condensation Reactions Leading to Schiff Base Formation and Related Adducts
The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases . nih.govresearchgate.netijraset.comjetir.orgscience.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. nih.govresearchgate.net The reaction is often catalyzed by an acid or a base and is typically reversible.
The synthesis of Schiff bases from substituted salicylaldehydes and various amines is a well-established area of research. nih.govresearchgate.netijraset.com For instance, condensation of this compound with a primary amine, such as an aniline (B41778) derivative, would yield an N-(2,5-dichloro-4-hydroxybenzylidene)aniline. The electronic and steric properties of the amine can influence the rate and yield of the reaction.
These Schiff bases are of significant interest due to their diverse applications, including in the fields of coordination chemistry and materials science. jetir.org The presence of the hydroxyl group and the imine nitrogen allows these molecules to act as ligands for metal ions.
Table 3: General Reaction for Schiff Base Formation
| Reactant 1 | Reactant 2 | Product |
| This compound | Primary Amine (R-NH₂) | 2,5-Dichloro-4-((R-imino)methyl)phenol (Schiff Base) |
Investigations into Esterification and Etherification Reactions of the Hydroxyl Group
The phenolic hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. This reaction typically requires a catalyst, such as a strong acid or a base. For example, reacting this compound with an acid chloride in the presence of a base like pyridine (B92270) would yield the corresponding ester.
Etherification of the hydroxyl group is another important transformation. The Williamson ether synthesis is a common method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.com To apply this to this compound, the hydroxyl group would first be deprotonated with a suitable base to form the corresponding phenoxide ion. This nucleophilic phenoxide can then react with an alkyl halide (e.g., methyl iodide or ethyl bromide) in an SN2 reaction to form the ether. masterorganicchemistry.com Studies on the reductive etherification of other hydroxybenzaldehydes suggest that direct conversion to ethers is also possible under certain catalytic conditions. osti.gov
Table 4: Examples of Esterification and Etherification Reactions
| Reaction Type | Reagents | Expected Product |
| Esterification | R-COCl, Pyridine | 3,4-Dichloro-4-formylphenyl acetate |
| Etherification (Williamson) | 1. Base (e.g., NaH)2. R-X (Alkyl Halide) | 2,5-Dichloro-4-alkoxybenzaldehyde |
Oxidative and Reductive Transformations of this compound
The aldehyde group of this compound is susceptible to both oxidation and reduction.
Oxidation of the aldehyde group typically yields the corresponding carboxylic acid. A variety of oxidizing agents can be employed for this transformation, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O). organic-chemistry.orgorganic-chemistry.org The oxidation of 4-hydroxybenzaldehyde (B117250) to 4-hydroxybenzoic acid has been studied, and similar conditions would be expected to convert this compound to 2,5-dichloro-4-hydroxybenzoic acid. organic-chemistry.org
Reduction of the aldehyde group leads to the formation of the corresponding primary alcohol, 2,5-dichloro-4-hydroxybenzyl alcohol. google.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). oup.com The reduction is generally a high-yielding reaction and provides a route to the corresponding benzyl (B1604629) alcohol derivative. Studies on the reduction of similar aromatic aldehydes using amine-cyanoborane complexes have also been reported. oup.com
Table 5: Oxidative and Reductive Transformations
| Transformation | Reagent(s) | Product |
| Oxidation | KMnO₄ or other oxidizing agents | 2,5-Dichloro-4-hydroxybenzoic acid |
| Reduction | NaBH₄ or LiAlH₄ | 2,5-Dichloro-4-hydroxybenzyl alcohol |
Advanced Spectroscopic and Analytical Investigations
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural characterization of 2,5-Dichloro-4-hydroxybenzaldehyde. While extensive, peer-reviewed conformational analysis studies specifically for this compound are not widely published, the principles of ¹H and ¹³C NMR spectroscopy allow for a detailed theoretical assignment of its structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the electronic environment of the hydrogen atoms. The spectrum would feature distinct signals corresponding to the aldehydic proton, the hydroxyl proton, and the two aromatic protons.
Aromatic Protons: The protons at the C-3 and C-6 positions on the benzene (B151609) ring would appear in the aromatic region (typically 6.5-8.0 ppm). Due to their positions relative to the substituents, they would likely present as two distinct signals, each a singlet, as they lack adjacent protons for spin-spin coupling. The electron-withdrawing effects of the adjacent chlorine and carbonyl groups and the electron-donating effect of the hydroxyl group would influence their precise chemical shifts.
Aldehydic Proton: A characteristic singlet for the aldehyde proton (-CHO) would be observed significantly downfield, generally in the range of 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group.
Hydroxyl Proton: The phenolic hydroxyl (-OH) proton signal is typically a broad singlet whose chemical shift can vary depending on the solvent, concentration, and temperature.
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data by providing information on the carbon framework. For this compound, seven distinct carbon signals are expected.
Carbonyl Carbon: The aldehyde carbonyl carbon would produce a signal in the highly deshielded region of 185-195 ppm.
Aromatic Carbons: The six carbons of the benzene ring would generate signals between approximately 115 and 160 ppm. The carbons bonded to the electron-withdrawing chlorine atoms (C-2, C-5) and the electron-donating hydroxyl group (C-4) would show characteristic shifts. For comparison, in the related compound 2-Chloro-5-hydroxybenzaldehyde, carbon signals appear at 195.4 ppm (C=O) and between 119.4 and 160.0 ppm for the aromatic carbons. chemicalbook.com
| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |
|---|---|---|---|---|
| ¹H | -CHO | 9.5 - 10.5 | Singlet (s) | Typical range for aldehydic protons. |
| Ar-H | H-3, H-6 | 7.0 - 8.0 | Singlets (s) | Two distinct signals expected in the aromatic region. |
| -OH | - | Variable | Broad Singlet (br s) | Shift is dependent on solvent and concentration. |
| ¹³C | -CHO | 185 - 195 | - | Characteristic for an aldehyde carbonyl carbon. |
| C-OH | C-4 | 150 - 160 | - | Carbon attached to the hydroxyl group. |
| C-Cl | C-2, C-5 | 125 - 140 | - | Carbons attached to chlorine atoms. |
| C-H | C-3, C-6 | 115 - 130 | - | Protonated aromatic carbons. |
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a critical tool for confirming the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₇H₄Cl₂O₂ and a molecular weight of approximately 191.01 g/mol . sigmaaldrich.com
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed. A key confirmatory feature would be the isotopic pattern of this peak. Due to the presence of two chlorine atoms, which have two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum would exhibit a characteristic cluster of peaks for any chlorine-containing fragment. The molecular ion would appear as a group of peaks at m/z 190 (for ²³⁵Cl), 192 (for ¹³⁵Cl and ¹³⁷Cl), and 194 (for ²³⁷Cl) with a distinctive intensity ratio.
Loss of a hydrogen radical ([M-1]): Formation of a stable acylium ion by the loss of the aldehydic hydrogen.
Loss of the formyl radical ([M-29]): Cleavage of the C-C bond between the ring and the carbonyl group, resulting in the loss of the CHO group.
Loss of carbon monoxide ([M-28]): Rearrangement followed by the elimination of a neutral CO molecule.
Data from the negative ion mode LC-ESI-QTOF analysis of the isomer 3,5-Dichloro-4-hydroxybenzaldehyde (B186874) shows a precursor ion [M-H]⁻ at m/z 188.9515, confirming the loss of a proton. massbank.eu This demonstrates a common ionization pathway for such molecules in electrospray ionization.
| m/z Value (for ³⁵Cl) | Proposed Fragment Ion | Neutral Loss | Notes |
|---|---|---|---|
| 190 | [C₇H₄Cl₂O₂]⁺ | - | Molecular ion ([M]⁺). Exhibits characteristic M, M+2, M+4 isotopic pattern. |
| 189 | [C₇H₃Cl₂O₂]⁺ | H• | Loss of a hydrogen radical from the aldehyde group ([M-1]⁺). |
| 162 | [C₆H₄Cl₂O]⁺ | CO | Loss of carbon monoxide ([M-28]⁺). |
| 161 | [C₆H₃Cl₂O]⁺ | CHO• | Loss of the formyl radical ([M-29]⁺). |
| 126 | [C₆H₃ClO]⁺ | CHO•, Cl• | Loss of formyl and chlorine radicals from the molecular ion. |
Kinetic Studies of Reactions Involving this compound and its Derivatives
There is a notable absence of published kinetic studies specifically investigating the reaction rates of this compound. However, the principles of chemical kinetics can be applied to understand how its structure would influence its reactivity.
The aldehyde functional group is susceptible to nucleophilic attack, forming products such as Schiff bases (with amines), acetals (with alcohols), or undergoing oxidation to a carboxylic acid. Kinetic studies of these reactions would involve monitoring the change in concentration of the reactant or product over time. This is typically achieved using techniques like:
UV-Vis Spectroscopy: If the reaction involves a change in chromophores (e.g., formation of a conjugated Schiff base), the rate can be followed by measuring the change in absorbance at a specific wavelength.
NMR Spectroscopy: Real-time monitoring of the disappearance of reactant signals and the appearance of product signals in an NMR tube can provide kinetic data.
Chromatography (HPLC or GC): Aliquots can be taken from the reaction mixture at timed intervals, and the concentration of the components can be quantified chromatographically.
Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., UPLC/ESI-tqMS)
Chromatographic methods are essential for the separation, purification, and analytical assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the predominant techniques used for this purpose.
Purity Assessment: The purity of a sample of this compound can be determined using a reversed-phase HPLC or UPLC method.
Stationary Phase: A C18 column is commonly used, which separates compounds based on their hydrophobicity.
Mobile Phase: A typical mobile phase would consist of a gradient mixture of an aqueous solvent (often water with a formic acid modifier) and an organic solvent like acetonitrile (B52724) or methanol.
Detection: A UV detector is suitable, as the aromatic ring and carbonyl group absorb UV light. The purity is assessed by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.
Mixture Analysis: For analyzing complex mixtures, such as reaction products or environmental samples, coupling liquid chromatography with mass spectrometry (LC-MS) provides a powerful analytical solution. An LC-MS system, such as a UPLC coupled to an Electrospray Ionization (ESI) source and a Triple Quadrupole (tqMS) or Time-of-Flight (TOF) mass analyzer, allows for both the separation of components and their highly sensitive and specific detection. This was demonstrated in the analysis of the isomer 3,5-Dichloro-4-hydroxybenzaldehyde, where a UPLC/ESI-QTOF system was used with a C18 column and a water/acetonitrile gradient to achieve separation and identification. massbank.eu This hyphenated technique enables the confident identification of the target compound even in a complex matrix, based on its retention time and unique mass-to-charge ratio.
Computational Chemistry and Theoretical Modeling of 2,5 Dichloro 4 Hydroxybenzaldehyde
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) methods, are instrumental in determining the optimized molecular geometry and electronic structure of 2,5-dichloro-4-hydroxybenzaldehyde. These calculations can provide precise data on bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule. For instance, in related substituted phenols and benzaldehydes, DFT calculations using basis sets like 6-311+G(d,p) have been successfully used to derive their optimal geometries. researchgate.net The electronic structure analysis reveals the distribution of electron density, which is crucial for understanding the molecule's polarity and reactivity.
Prediction of Spectroscopic Parameters
Theoretical modeling is a powerful tool for predicting the spectroscopic parameters of this compound, which can then be compared with experimental data for validation.
NMR Chemical Shifts: Computational methods can calculate the nuclear magnetic resonance (NMR) chemical shifts for the hydrogen (¹H) and carbon (¹³C) atoms in the molecule. These predictions are valuable for interpreting experimental NMR spectra and confirming the molecular structure.
IR Vibrational Frequencies: The infrared (IR) vibrational frequencies can also be computed. nih.gov These theoretical spectra help in assigning the absorption bands observed in experimental IR spectroscopy to specific vibrational modes of the molecule, such as the stretching and bending of C-H, O-H, C=O, and C-Cl bonds.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. malayajournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. malayajournal.org
The HOMO-LUMO energy gap is a key reactivity descriptor. malayajournal.org A smaller gap suggests higher reactivity and lower kinetic stability. malayajournal.org For a cocrystal of acridine (B1665455) with 2,4-dihydroxybenzaldehyde (B120756), the calculated HOMO-LUMO energy gap was found to be 2.434 eV, indicating charge transfer interactions. mdpi.com This analysis helps in predicting how this compound might behave in chemical reactions. Other quantum chemical parameters like ionization potential, electron affinity, electronegativity, global hardness, and softness can also be derived from HOMO and LUMO energies. malayajournal.org
Table 1: Calculated Physicochemical Properties of a Related Benzaldehyde (B42025) Derivative malayajournal.org
| Parameter | Value |
| HOMO | -6.514133 eV |
| LUMO | -2.695831 eV |
| Energy gap | 3.818302 eV |
| Ionization potential (IP) | 6.514133 eV |
| Electron affinity (EA) | 2.695831 eV |
| Electrophilicity Index (ω) | 2.7768 |
| Chemical Potential (µ) | 4.604982 |
| Electronegativity (χ) | -4.604982 |
| Hardness (η) | -3.818302 |
Note: Data is for (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde and is provided for illustrative purposes.
Investigation of Non-Covalent Interactions and Intermolecular Forces
Non-covalent interactions play a crucial role in the supramolecular chemistry and crystal packing of this compound. These interactions include:
Hydrogen Bonding: The hydroxyl and carbonyl groups in the molecule can participate in hydrogen bonding, which significantly influences its physical properties and crystal structure.
Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with Lewis bases. This type of interaction is increasingly recognized for its importance in crystal engineering and molecular recognition.
Elucidation of Reaction Mechanisms and Transition States via Computational Pathways
Computational chemistry can be employed to investigate the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the transition states, which are the highest energy points along the reaction coordinate. This allows for the determination of activation energies and reaction rates, providing a detailed understanding of the reaction pathway at a molecular level.
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.gov This is particularly relevant for assessing the potential biological activity of this compound.
In these studies, the compound is treated as a ligand, and its binding affinity and interaction patterns with the active site of a target protein are evaluated. researchgate.net The binding energy, typically expressed in kcal/mol, indicates the stability of the ligand-receptor complex. For instance, molecular docking studies on derivatives of 1,3,4-thiadiazole (B1197879) have shown their potential as inhibitors of dihydrofolate reductase (DHFR). mdpi.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. nih.govresearchgate.net Such computational predictions can guide the design of new, more potent inhibitors. researchgate.net
Exploration of Biological Activities and Mechanistic Pathways of 2,5 Dichloro 4 Hydroxybenzaldehyde Derivatives
Investigation of Antimicrobial Activities and Underlying Mechanisms
Derivatives of 2,5-dichloro-4-hydroxybenzaldehyde have been a focal point of antimicrobial research. Studies have explored their efficacy against a range of microbial pathogens, including bacteria and fungi. The core structure of these compounds provides a versatile scaffold for the development of novel antimicrobial agents.
Research into the antimicrobial properties of related dihydroxybenzaldehydes has provided valuable insights. For instance, 2,5-dihydroxybenzaldehyde (B135720) (gentisaldehyde) and 2,3-dihydroxybenzaldehyde (B126233) have demonstrated significant antimicrobial activity against a diverse set of 172 bovine mastitis-causing Staphylococcus aureus isolates, with a minimum inhibitory concentration (MIC₅₀) of 500 mg/L for both compounds. frontiersin.org This suggests that the hydroxyl and aldehyde functional groups are crucial for their antimicrobial action. The genetic diversity of the tested S. aureus strains, encompassing 52 different spa-types, underscores the broad-spectrum potential of these compounds. frontiersin.org Further investigations have shown that the antimicrobial activity of dihydroxybenzaldehydes extends to other pathogens like Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica. frontiersin.org
The mechanisms underlying the antimicrobial action of these benzaldehyde (B42025) derivatives are multifaceted. One key mechanism involves the disruption of the bacterial cell membrane. Studies on 5,8-dihydroxy-1,4-naphthoquinone, a related compound, revealed that it can damage the cell membrane of S. aureus and Candida albicans, leading to increased permeability, as demonstrated by the crystal violet uptake assay. mdpi.com This disruption of membrane integrity can lead to the leakage of essential cellular components and ultimately cell death. nih.gov
Another proposed mechanism is the inhibition of cellular respiration. Some quinone derivatives, which share structural similarities with hydroxylated benzaldehydes, can stimulate the production of superoxide (B77818) in bacterial cells, thereby interfering with the electron transport chain and oxidative phosphorylation. mdpi.com Furthermore, these compounds can induce DNA damage and leakage, contributing to their antimicrobial effects. mdpi.com
The structure of the benzaldehyde derivative plays a critical role in its antimicrobial potency. The presence and position of hydroxyl groups are particularly important. For example, the antimicrobial activity of stilbene (B7821643) derivatives, which also possess a phenolic ring, is dependent on the presence of a hydroxyl group. nih.gov Specifically, for derivatives lacking a hydroxyl group on the primary phenyl ring, 2,5-dihydroxy substituents on the secondary ring are necessary for antimicrobial activity. nih.gov This highlights the importance of the dihydroxy substitution pattern, which is also present in gentisaldehyde.
Below is a data table summarizing the antimicrobial activity of related dihydroxybenzaldehydes against various microorganisms.
| Compound | Microorganism | MIC₅₀ (mg/L) |
| 2,5-dihydroxybenzaldehyde (Gentisaldehyde) | Staphylococcus aureus (bovine mastitis isolates) | 500 |
| 2,3-dihydroxybenzaldehyde | Staphylococcus aureus (bovine mastitis isolates) | 500 |
This table showcases the antimicrobial efficacy of dihydroxybenzaldehydes against a significant pathogen in veterinary medicine.
Studies on Antioxidant Properties and Reactive Oxygen Species (ROS) Modulation
The antioxidant potential of this compound derivatives and related phenolic compounds is an area of active investigation. Reactive oxygen species (ROS) are byproducts of normal cellular metabolism, but their overproduction can lead to oxidative stress, a condition implicated in various diseases. mdpi.com Antioxidants can neutralize these harmful species, thereby protecting cells from damage.
Phenolic compounds, including hydroxybenzaldehydes, are known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thus stabilizing them. The structure of the molecule, particularly the presence and position of substituents on the aromatic ring, significantly influences its antioxidant capacity.
For instance, studies on 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole and its derivatives have shown that electron-donating substituents, such as an amino group (-NH₂), can enhance antioxidant activity by reducing the O-H bond dissociation enthalpy (BDE). scirp.org Conversely, electron-withdrawing groups tend to decrease antioxidant potential. ffhdj.com This suggests that the electronic properties of the substituents on the benzaldehyde ring are a key determinant of its antioxidant efficacy.
Derivatives of 4-hydroxybenzaldehyde (B117250) have demonstrated the ability to modulate ROS levels in cellular models. For example, 4-hydroxybenzaldehyde was found to diminish the elevated levels of ROS in lipopolysaccharide (LPS)-activated RAW264.7 macrophages. researchgate.net Similarly, its analogue, 2,4-dihydroxybenzaldehyde (B120756) (DHD), was also able to slightly decrease the level of reactive oxygen species in stimulated macrophages. biomolther.org Another derivative, 4-hydroxybenzaldehyde-chitooligomer (HB-COS), has been shown to significantly attenuate ROS generation and DNA oxidation in microglia BV-2 cells under oxidative stress. nih.gov This compound also upregulated the protein levels of antioxidative enzymes, further highlighting its protective role against oxidative damage. nih.gov
The antioxidant mechanism of these compounds involves the scavenging of free radicals and the modulation of cellular antioxidant defense systems. Their ability to donate hydrogen atoms and stabilize free radicals is a key aspect of their direct antioxidant activity. Additionally, their capacity to influence the expression of antioxidant enzymes suggests an indirect mechanism of action that enhances the cell's own defense against oxidative stress.
The following table summarizes the effects of some hydroxybenzaldehyde derivatives on ROS production.
| Compound | Cell Line | Effect on ROS |
| 4-Hydroxybenzaldehyde | LPS-activated RAW264.7 macrophages | Diminished elevated ROS levels researchgate.net |
| 2,4-Dihydroxybenzaldehyde (DHD) | LPS-activated RAW264.7 macrophages | Slightly decreased ROS levels biomolther.org |
| 4-Hydroxybenzaldehyde-chitooligomer (HB-COS) | Microglia BV-2 cells | Significantly attenuated ROS generation nih.gov |
This table illustrates the potential of hydroxybenzaldehyde derivatives to mitigate oxidative stress in different cellular contexts.
Enzyme Inhibition Studies and Structure-Activity Relationship (SAR) Analysis (e.g., Tyrosinase Inhibition)
Derivatives of this compound have emerged as promising candidates for enzyme inhibition, a key strategy in drug discovery for a multitude of diseases. The specific structural features of these compounds allow them to interact with the active sites of enzymes, modulating their catalytic activity. One of the most studied targets for these derivatives is tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.
A series of novel 4-hydroxybenzaldehyde derivatives have been synthesized and evaluated for their inhibitory effects on mushroom tyrosinase. nih.gov Many of these derivatives exhibited more potent inhibitory activities than the parent compound, 4-hydroxybenzaldehyde. nih.gov For example, a derivative bearing a dimethoxyl phosphate (B84403) group was identified as a particularly potent inhibitor with an IC₅₀ value of 0.059 mM, acting as a non-competitive inhibitor. nih.gov This suggests that modifications to the hydroxyl group can significantly enhance the inhibitory potential.
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for designing more potent and selective inhibitors. researchgate.net For benzaldehyde derivatives, the nature and position of substituents on the aromatic ring are critical for their enzyme inhibitory activity. For instance, in the case of tyrosinase inhibition, the presence of a hydroxyl group at the para-position of the benzaldehyde ring is a common feature among many inhibitors.
The inhibitory mechanism of these compounds can vary. For example, chamaecin (2-hydroxy-4-isopropylbenzaldehyde) was found to be a mixed-type inhibitor of tyrosinase, potentially by forming a Schiff base with a primary amino group within the enzyme's active site. nih.gov
Beyond tyrosinase, other enzymes have also been targeted. For instance, some benzimidazole-thioquinoline derivatives have shown potent α-glucosidase inhibitory activity, with the most active compound exhibiting a significantly lower IC₅₀ value compared to the standard drug, acarbose. nih.gov The SAR analysis of these compounds revealed that the type and position of substituents on the benzyl (B1604629) group played a crucial role in their inhibitory potency. nih.gov
The following table presents the tyrosinase inhibitory activity of selected hydroxybenzaldehyde derivatives.
| Compound | IC₅₀ (mM) | Inhibition Type |
| 4-Hydroxybenzaldehyde | 1.22 | - |
| Compound 3c (dimethoxyl phosphate derivative) | 0.059 | Non-competitive nih.gov |
| Chamaecin (2-hydroxy-4-isopropylbenzaldehyde) | 0.0023 | Mixed-type nih.gov |
This table highlights the potential of hydroxybenzaldehyde derivatives as effective tyrosinase inhibitors, with some modifications leading to a significant increase in potency.
Molecular Interaction Studies with Biomolecules (e.g., Human Serum Albumin)
The interaction of small molecules with plasma proteins, particularly human serum albumin (HSA), is a critical determinant of their pharmacokinetic profile, including their distribution, metabolism, and excretion. HSA is the most abundant protein in human blood plasma and has multiple binding sites that can accommodate a wide variety of ligands. scispace.com Understanding the binding characteristics of this compound derivatives to HSA is therefore essential for evaluating their potential as therapeutic agents.
Spectroscopic techniques, such as fluorescence spectroscopy and circular dichroism, are powerful tools for investigating these interactions. Fluorescence quenching studies can reveal the binding affinity and the mechanism of interaction. For example, when a small molecule binds to HSA, it can quench the intrinsic fluorescence of the protein's tryptophan and tyrosine residues. mdpi.commdpi.com The nature of this quenching can be static (formation of a ground-state complex) or dynamic (collisional quenching).
Studies on the interaction of various small molecules with HSA have shown that the binding is often driven by a combination of forces, including hydrophobic interactions, hydrogen bonding, and van der Waals forces. mdpi.comnih.gov The binding of a ligand can also induce conformational changes in the protein, which can be monitored by circular dichroism spectroscopy. mdpi.comnih.gov
For instance, the interaction between sulfadimethoxine (B1681780) and HSA was found to be a spontaneous process driven by hydrogen bonding and van der Waals forces, leading to a static quenching of HSA's fluorescence. mdpi.com This binding also resulted in a slight decrease in the α-helical content of the protein. mdpi.com Similarly, the interaction of 3-carboxyphenoxathiin with HSA was shown to be a 1:1 interaction with a high binding constant, primarily affecting the environment of the tryptophan residues. mdpi.com
The binding affinity of a drug to HSA can influence its bioavailability and residence time in the bloodstream. Weak interactions, as observed with some antiretroviral drugs, can lead to a short half-life. nih.gov Conversely, strong binding can prolong the drug's presence in the circulation.
While direct studies on the interaction of this compound with HSA are not extensively reported in the provided context, the principles derived from studies on similar molecules suggest that the chlorine and hydroxyl substituents would play a significant role in the binding affinity and mechanism. The hydrophobic chlorine atoms could engage in hydrophobic interactions, while the hydroxyl group could form hydrogen bonds with the amino acid residues in the binding pocket of HSA.
Elucidation of Cellular Pathway Modulation in in vitro Biological Models (e.g., anti-inflammatory effects)
Derivatives of this compound have demonstrated significant potential as modulators of cellular pathways, particularly those involved in inflammation. Chronic inflammation is a hallmark of many diseases, and the discovery of novel anti-inflammatory agents is a major focus of pharmaceutical research.
In vitro models, such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, are widely used to study the anti-inflammatory effects of new compounds. LPS, a component of the outer membrane of Gram-negative bacteria, can induce a potent inflammatory response in these cells, characterized by the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂). nih.gov
Studies have shown that certain benzaldehyde derivatives can effectively suppress this inflammatory response. For example, flavoglaucin (B158435) and isotetrahydro-auroglaucin, two benzaldehyde derivatives isolated from a marine fungus, were found to markedly inhibit the LPS-induced production of NO and PGE₂ in RAW264.7 macrophages. nih.gov This inhibition was achieved by suppressing the expression of the inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes, which are responsible for the production of these inflammatory mediators. nih.gov
The anti-inflammatory effects of these compounds are often mediated through the modulation of key signaling pathways. The nuclear factor-κB (NF-κB) pathway is a central regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes. The aforementioned benzaldehyde derivatives were shown to inhibit the activation of NF-κB by preventing the phosphorylation of its inhibitory subunit, IκB. nih.gov
Furthermore, some of these compounds can induce the expression of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties. nih.gov This induction is mediated through the activation of the nuclear factor-E2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response. nih.gov
Analogues of 4-hydroxybenzaldehyde, such as 2,4-dihydroxybenzaldehyde (DHD), have also been shown to possess anti-inflammatory activities. DHD was found to suppress the enhanced production of NO and the elevated expression of iNOS and COX-2 in LPS-stimulated RAW264.7 cells. biomolther.org This compound also exhibited in vivo anti-inflammatory effects in mouse models. biomolther.org
The following table summarizes the anti-inflammatory effects of selected benzaldehyde derivatives in vitro.
| Compound | Cell Line | Key Anti-inflammatory Effects |
| Flavoglaucin | LPS-stimulated RAW264.7 macrophages | Inhibited NO and PGE₂ production; Suppressed iNOS and COX-2 expression; Inhibited NF-κB activation; Induced HO-1 expression nih.gov |
| Isotetrahydro-auroglaucin | LPS-stimulated RAW264.7 macrophages | Inhibited NO and PGE₂ production; Suppressed iNOS and COX-2 expression; Inhibited NF-κB activation; Induced HO-1 expression nih.gov |
| 2,4-Dihydroxybenzaldehyde (DHD) | LPS-stimulated RAW264.7 macrophages | Suppressed NO production; Suppressed iNOS and COX-2 expression biomolther.org |
| 4-Hydroxybenzaldehyde | LPS-activated RAW264.7 macrophages | Suppressed NO production; Suppressed iNOS and COX-2 induction researchgate.net |
This table demonstrates the potential of benzaldehyde derivatives to target multiple pathways involved in the inflammatory response, making them attractive candidates for the development of new anti-inflammatory drugs.
Advanced Materials Science and Catalysis Applications
Development of Novel Materials Utilizing 2,5-Dichloro-4-hydroxybenzaldehyde as a Building Block
The multifunctionality of this compound makes it a valuable precursor for the development of new materials. While direct research on this specific compound is nascent, analogous studies on similar benzaldehyde (B42025) derivatives highlight its potential. For instance, benzaldehyde-functionalized polymers have been successfully used to construct polymer vesicles, which are nanoscale sacs that can encapsulate other substances. nih.gov These vesicles, with diameters ranging from 100 to 600 nanometers, are formed through the self-assembly of amphiphilic block copolymers in water. nih.gov The aldehyde groups within the vesicle walls provide reactive sites for cross-linking and further functionalization, such as rendering the vesicles fluorescent for imaging applications. nih.gov
The presence of the hydroxyl and aldehyde groups in this compound also suggests its suitability for creating more complex structures like metal-organic frameworks (MOFs). Although direct synthesis of MOFs using this specific benzaldehyde has not been extensively reported, research on related hydroxybenzaldehydes demonstrates the feasibility of this approach.
Investigations in Nanotechnology for Creating Materials with Unique Properties
The application of this compound in nanotechnology is an area of growing interest. The ability to functionalize polymers with this compound opens avenues for creating sophisticated nanostructures. For example, the aforementioned benzaldehyde-functionalized polymer vesicles represent a form of nanotechnology, where the material is engineered at the nanoscale to achieve specific functions. nih.gov These nanostructures have been shown to associate with cells in vitro, suggesting potential applications in drug delivery and biomedical imaging. nih.gov
Furthermore, the principles of nanomaterial-catalyzed green synthesis could be applied to reactions involving this compound. For instance, various nanocatalysts, including functionalized carbon nanotubes and metal oxide nanoparticles, have been effectively used in the synthesis of complex organic molecules. nih.gov This suggests that nanomaterials could be employed to catalyze reactions involving this compound, leading to the efficient and environmentally friendly production of novel functional materials.
Role as Ligands or Precursors in Catalytic Systems
The molecular structure of this compound makes it an excellent candidate for the synthesis of ligands for catalytic applications. The aldehyde group can readily react with amines to form Schiff bases, which are a well-known class of ligands capable of coordinating with a wide range of metal ions. These metal-Schiff base complexes often exhibit significant catalytic activity.
Studies on analogous compounds, such as other substituted benzaldehydes, provide insight into the potential catalytic roles of this compound derivatives. For example, Schiff base ligands derived from nitrobenzaldehydes have been used in asymmetric catalysis, demonstrating moderate to good yields in reactions like cyclopropanation. nih.gov The electronic and steric properties of the substituents on the benzaldehyde ring can significantly influence the efficiency and enantioselectivity of the catalyst. nih.gov The chlorine atoms and hydroxyl group on this compound would be expected to modulate the electronic properties of the resulting Schiff base and its metal complexes, potentially leading to unique catalytic activities.
Research on 2,4-dihydroxybenzaldehyde-derived Schiff base complexes has also shown their potential in the selective oxidation of alcohols. researchgate.net This highlights the versatility of hydroxy-substituted benzaldehyde ligands in promoting important chemical transformations.
Polymer Chemistry and Material Functionalization Studies
The presence of reactive functional groups in this compound allows for its incorporation into polymeric structures and for the functionalization of existing materials. The oxidative polymerization of related compounds like 4-hydroxybenzaldehyde (B117250) has been shown to produce oligo- and poly(4-hydroxybenzaldehyde). researchgate.net These polymers can then be further modified, for example, by condensation reactions with amines to synthesize poly(phenoxy-imine)s, which may exhibit interesting properties such as electrical conductivity. researchgate.net
The following table summarizes the thermal properties of oligo-4-hydroxybenzaldehyde (OHBA), illustrating the potential for creating thermally stable materials from such precursors.
| Property | Value |
| Number Average Molecular Weight (Mn) | 5171 g/mol |
| Mass Average Molecular Weight (Mw) | 8625 g/mol |
| Polydispersity Index (PDI) | 1.668 |
| Temperature at 5% Weight Loss | 171 °C |
| Temperature at 50% Weight Loss | 845 °C |
| Char Yield at 900 °C | 49.29% |
| Data derived from studies on oligo-4-hydroxybenzaldehyde. researchgate.net |
Furthermore, the concept of using transient directing groups allows for the direct C-H functionalization of benzaldehyde substrates. acs.org This strategy has been employed for various transformations, including arylation, chlorination, bromination, and amidation, significantly expanding the scope for modifying benzaldehydes and incorporating them into more complex molecules and materials. acs.org
Environmental Chemistry and Degradation Studies of Halogenated Benzaldehydes
Phototransformation and Degradation Pathways in Aquatic Environments
The transformation of halogenated organic compounds under the influence of light is a critical process affecting their persistence in sunlit aquatic environments. While direct phototransformation studies on 2,5-Dichloro-4-hydroxybenzaldehyde are not extensively documented, research on its isomer, 3,5-dichloro-4-hydroxybenzaldehyde (B186874), provides significant insights into the potential photochemical behavior of such compounds.
A study on the phototransformation of various halophenolic disinfection byproducts in seawater revealed that the rate of degradation is highly dependent on the type and position of the halogen substituent. For 3,5-dihalo-4-hydroxybenzaldehydes, the phototransformation rates decreased in the order of iodo > bromo > chloro substituents. nih.gov This suggests that this compound would likely exhibit a degree of stability to photolysis, but would still undergo degradation over time. The primary phototransformation pathway for these compounds involves photonucleophilic substitutions by ions present in the water, such as bromide and chloride, as well as hydroxide (B78521) ions. nih.gov This can lead to the formation of other halogenated or hydroxylated benzaldehydes. For instance, the photolysis of iodinated phenols in seawater resulted in their conversion to bromophenolic and chlorophenolic counterparts, as well as more toxic iodo(hydro)quinones. nih.gov However, these quinone intermediates could further transform into less toxic hydroxylated products upon continued light exposure. nih.gov
The table below, based on data for the closely related 3,5-dihalo-4-hydroxybenzaldehydes, illustrates the trend in phototransformation rates.
Table 1: Pseudo-first-order phototransformation rates of 3,5-dihalo-4-hydroxybenzaldehydes in seawater
Biotransformation and Biodegradation Research of Chlorinated Aromatic Compounds
The microbial breakdown of chlorinated aromatic compounds is a key mechanism for their removal from the environment. Fungi, in particular, have demonstrated the ability to degrade a wide range of these pollutants. Common wood- and litter-degrading fungi can produce and also degrade chlorinated anisyl metabolites, which are structurally related to compounds like this compound. researchgate.net Ligninolytic fungi, such as those from the Basidiomycota and Ascomycota phyla, secrete powerful extracellular enzymes like laccases, lignin (B12514952) peroxidases, and manganese peroxidases that can break down persistent organic pollutants. mdpi.com These enzymes can act on a variety of chlorinated aromatic compounds, including hydroxylated PCBs, chlorobenzoic acids, and chlorobenzaldehydes. nih.gov
The degradation of chlorophenols by fungi can proceed through hydroxylation and dehalogenation, catalyzed by cytochrome P450 monooxygenases. mdpi.com For instance, the white-rot fungus Phanerochaete chrysosporium has been shown to degrade 2,4-dichlorophenol. While specific studies on the fungal degradation of this compound are limited, the existing research on related compounds suggests that fungal systems are a promising avenue for its bioremediation. The degradation process may involve the oxidation of the aldehyde group, hydroxylation of the aromatic ring, and eventual ring cleavage. nih.govmdpi.com
Studies on Environmental Fate and Stability of Halogenated Aldehydes
The environmental fate and stability of halogenated aldehydes are influenced by a combination of physical, chemical, and biological processes. Their persistence is determined by factors such as their chemical structure, water solubility, and susceptibility to degradation.
Research on the anaerobic transformation of halogenated aromatic aldehydes provides insights into their stability in anoxic environments like sediments. In a study using anaerobic bacterial consortia, 3,5-dichloro-4-hydroxybenzaldehyde was shown to undergo both oxidation of the aldehyde group to a carboxylic acid and reduction to a benzyl (B1604629) alcohol. The principal metabolites were the corresponding carboxylic acids, which could be further decarboxylated to form halogenated phenols. This indicates that under anaerobic conditions, this compound could be transformed into 2,5-dichloro-4-hydroxybenzoic acid and 2,5-dichloro-4-hydroxymethylphenol.
The table below summarizes the observed transformations for 3,5-dichloro-4-hydroxybenzaldehyde under anaerobic conditions.
Table 2: Anaerobic Transformation Products of 3,5-Dichloro-4-hydroxybenzaldehyde
Research on Methods for Environmental Remediation and Detoxification
The removal of halogenated aldehydes from contaminated environments, particularly from wastewater, is crucial to mitigate their potential environmental impact. Various remediation technologies are being explored for their effectiveness in degrading these compounds.
Bioremediation, particularly using fungal systems, also holds significant potential. As discussed in section 8.2, ligninolytic fungi can degrade a variety of chlorinated aromatic compounds. mdpi.comnih.gov The application of fungal bioreactors or the direct introduction of specific fungal strains into contaminated soil or water could be an effective strategy for the detoxification of this compound. Furthermore, some bacterial strains have been shown to degrade chlorinated phenols, which could be breakdown products of the target compound.
Table 3: Mentioned Compounds
Future Research Directions and Emerging Opportunities
Synergistic Effects in Multi-Component Chemical Systems
The exploration of synergistic effects in multi-component chemical systems represents a promising frontier for 2,5-Dichloro-4-hydroxybenzaldehyde. Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the initial molecules. These reactions are valued for their high atom economy and efficiency in generating chemical diversity. The benzaldehyde (B42025) functional group is a common participant in various MCRs, suggesting that this compound could be a valuable building block in the synthesis of complex molecules.
Future research could focus on employing this compound in well-established MCRs such as the Ugi, Passerini, and Hantzsch reactions to create novel molecular scaffolds. The presence of chloro and hydroxyl substituents on the benzaldehyde ring can significantly influence the electronic properties and reactivity of the molecule, potentially leading to the discovery of compounds with unique biological activities. Investigating the synergistic electronic effects of the substituents within the novel compounds generated through these MCRs could unveil new applications in medicinal chemistry and materials science. For instance, the resulting complex molecules could be screened for various biological activities, including anticancer or antimicrobial properties.
Application of Machine Learning and Artificial Intelligence in Compound Discovery and Optimization
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research, from predicting reaction outcomes to designing novel molecules with desired properties. For this compound, AI and ML can be applied in several impactful ways.
One key area is the prediction of reaction outcomes and the optimization of synthetic routes. ML algorithms can be trained on existing chemical reaction data to predict the most efficient reaction conditions, such as catalysts, solvents, and temperatures, for the synthesis and derivatization of this compound. This data-driven approach can significantly reduce the time and resources required for experimental work. Furthermore, AI can be utilized in retrosynthesis, helping to identify novel and more efficient pathways for the production of this compound and its derivatives.
Another exciting application lies in the de novo design of molecules. Generative AI models can be used to design novel derivatives of this compound with specific desired properties. By learning the structure-activity relationships from large datasets, these models can propose new molecular structures that are optimized for a particular biological target or material application. This approach has the potential to accelerate the discovery of new drug candidates and functional materials based on the this compound scaffold. The use of AI can also aid in the rapid screening of virtual libraries of its derivatives for potential biological activity, further streamlining the discovery process. cas.orgnih.govmdpi.com
Green Chemistry Approaches for Sustainable Synthesis and Derivatization
The principles of green chemistry are increasingly guiding the development of chemical processes to minimize their environmental impact. Future research on this compound should prioritize the development of sustainable synthetic and derivatization methods.
Key areas of focus include the use of greener solvents, such as water or supercritical fluids like carbon dioxide, to replace hazardous organic solvents traditionally used in organic synthesis. google.com The development of catalyst-assisted reactions is another important aspect of green chemistry. nih.gov Employing highly efficient and recyclable catalysts can reduce energy consumption and waste generation. For the synthesis of this compound, exploring novel catalytic systems that allow for high yields and selectivity under mild reaction conditions would be a significant advancement.
Furthermore, energy-efficient activation methods such as microwave irradiation, ultrasound, and photocatalysis could be investigated to drive the synthesis and derivatization of this compound. nih.gov These techniques can often lead to shorter reaction times and improved yields compared to conventional heating methods. By integrating these green chemistry principles, the environmental footprint associated with the production and use of this compound and its derivatives can be substantially reduced.
Advanced Characterization Techniques for Complex Molecular Assemblies
A thorough understanding of the structural and electronic properties of this compound and its derivatives is crucial for the development of new applications. Advanced characterization techniques can provide detailed insights into the complex molecular assemblies involving this compound.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are fundamental for confirming the structure and purity of synthesized compounds. researchgate.net For more in-depth analysis, techniques like X-ray crystallography can be employed to determine the precise three-dimensional arrangement of atoms in the solid state. This is particularly important for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which can influence the material properties of its derivatives. nih.gov
Computational methods, including Density Functional Theory (DFT), can be used in conjunction with experimental data to simulate and predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.net These computational studies can provide a deeper understanding of the structure-property relationships and guide the design of new molecules with tailored characteristics. The application of these advanced characterization techniques will be instrumental in elucidating the behavior of this compound in various chemical systems and unlocking its full potential in diverse scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
